Evidence #1: Sub-Nanomolar JAK3 Potency in 4-Substituted Pyrrolo[2,3-b]pyridines
The 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid scaffold is a direct precursor to potent JAK3 inhibitors. In a biochemical inhibition assay, a compound series derived from this core, specifically those with 4-position modifications, demonstrated JAK3 IC50 values of less than 5 nM [1]. This data establishes a clear quantitative benchmark for the potency that can be achieved when utilizing this specific building block.
| Evidence Dimension | Inhibitory potency against JAK3 kinase |
|---|---|
| Target Compound Data | IC50 < 5 nM for a related analog in the series [1] |
| Comparator Or Baseline | In-class analogs with different substitution patterns (e.g., alternative 4-position groups) may show varied or reduced potency. |
| Quantified Difference | Not directly quantified in this data set, but the <5 nM value serves as a benchmark for optimization. |
| Conditions | Biochemical inhibition assay using purified JAK3 protein [1]. |
Why This Matters
This demonstrates the potential for achieving sub-nanomolar potency against a clinically relevant kinase target, guiding researchers in their selection of this building block for JAK-targeted drug discovery.
- [1] Vankayalapati, H., Yerramreddy, V., Gangireddy, P., & Appalaneni, R. P. (2015). Substituted pyrrolo[2,3-b]pyridines as ITK and JAK inhibitors. US Patent No. US9206188. (Data from BindingDB entry for JAK3 IC50). View Source
